molecular formula C9H11FN2O B14851080 1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine

1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine

Cat. No.: B14851080
M. Wt: 182.19 g/mol
InChI Key: VDRCJTUDWRESEW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine is a chemical compound with the molecular formula C9H11FN2O It is characterized by the presence of a fluoro group, a methoxy group, and a hydrazine moiety attached to an ethylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups may influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)ethylidenehydrazine
  • 1-(3-Methoxyphenyl)ethylidenehydrazine
  • 1-(2-Fluoro-3-methylphenyl)ethylidenehydrazine

Uniqueness

1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced biological activity or improved chemical stability.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine

InChI

InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3

InChI Key

VDRCJTUDWRESEW-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=C(C(=CC=C1)OC)F

Origin of Product

United States

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